2-((4,4-Dimethylcyclohexyl)sulfonyl)-7-((4-(1-phenylethyl)piperazin-1-yl)sulfonyl)-9H-fluoren-9-one
Description
This compound is a fluorenone derivative featuring two sulfonyl substituents at positions 2 and 7 of the fluorenone core. The 2-position is modified with a 4,4-dimethylcyclohexyl sulfonyl group, while the 7-position contains a 4-(1-phenylethyl)piperazinyl sulfonyl moiety. Its molecular formula is C₃₃H₃₉N₃O₅S₂, with a molecular weight of 621.81 g/mol and a CAS registry number of 2093565-23-0 .
Properties
Molecular Formula |
C33H38N2O5S2 |
|---|---|
Molecular Weight |
606.8 g/mol |
IUPAC Name |
2-(4,4-dimethylcyclohexyl)sulfonyl-7-[4-(1-phenylethyl)piperazin-1-yl]sulfonylfluoren-9-one |
InChI |
InChI=1S/C33H38N2O5S2/c1-23(24-7-5-4-6-8-24)34-17-19-35(20-18-34)42(39,40)27-10-12-29-28-11-9-26(21-30(28)32(36)31(29)22-27)41(37,38)25-13-15-33(2,3)16-14-25/h4-12,21-23,25H,13-20H2,1-3H3 |
InChI Key |
SFCKJATUZVACQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)C5=C(C4=O)C=C(C=C5)S(=O)(=O)C6CCC(CC6)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxime Derivative (CAS 2093565-23-0)
The oxime derivative of the target compound shares the same core structure but includes an oxime functional group (-NOH) at the fluorenone ketone. The molecular weight remains identical (621.81 g/mol), but the oxime introduces hydrogen-bonding capacity, which may influence pharmacokinetic properties like metabolic stability .
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0)
This compound replaces the sulfonyl groups with a fluorenylmethoxycarbonyl (Fmoc)-protected piperazine acetic acid. The Fmoc group is commonly used in peptide synthesis, suggesting divergent applications in solid-phase chemistry rather than therapeutic contexts. The molecular weight (387.38 g/mol ) is significantly lower, reflecting the absence of bulky sulfonyl and cyclohexyl substituents .
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-difluoropiperidine-2-carboxylic Acid (CAS 1221793-52-7)
A fluorinated piperidine derivative with an Fmoc-protected amine, this compound (MW: 387.38 g/mol ) highlights the role of fluorine in enhancing metabolic stability and lipophilicity. Unlike the target compound, it lacks sulfonyl groups and aromatic substituents, making it more suitable for fragment-based drug design or as a building block in fluorinated therapeutics .
Piperazine-Containing Pharmaceutical Impurities (e.g., Ofloxacin N-Oxide Hydrochloride)
Piperazine derivatives like ofloxacin N-oxide (CAS 82419-52-1) are structurally simpler but share the piperazine motif. The target compound’s 4-(1-phenylethyl)piperazine substituent introduces steric bulk and aromaticity, which may enhance receptor binding selectivity compared to smaller, unsubstituted piperazine analogs. This could reduce off-target effects seen in quinolone antibiotics .
Structural and Functional Analysis
Key Structural Features and Implications
- 4,4-Dimethylcyclohexyl Group : Increases lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility.
- 4-(1-Phenylethyl)piperazine : Introduces chiral centers and aromaticity, which may confer selectivity for CNS targets (e.g., serotonin or dopamine receptors).
Data Tables
Table 1: Molecular Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₃₃H₃₉N₃O₅S₂ | 621.81 | Dual sulfonyl, 4,4-dimethylcyclohexyl |
| Oxime Derivative | C₃₃H₃₉N₃O₅S₂ | 621.81 | Oxime, sulfonyl groups |
| 2-[4-(Fmoc)piperazin-1-yl]acetic Acid | C₂₂H₂₂N₂O₄ | 386.42 | Fmoc, acetic acid |
| (S)-4,4-Difluoropiperidine Carboxylic Acid | C₂₁H₁₉F₂NO₄ | 387.38 | Fmoc, difluoropiperidine |
Table 2: Comparative Substituent Effects
| Feature | Target Compound | Ofloxacin N-Oxide | Fluorinated Piperidine |
|---|---|---|---|
| Sulfonyl Groups | 2 (positions 2 and 7) | 0 | 0 |
| Piperazine Substitution | 4-(1-Phenylethyl) | Unsubstituted | Difluoro, Fmoc-protected |
| Lipophilicity | High (cyclohexyl, aryl) | Moderate | Moderate (fluorine-enhanced) |
Preparation Methods
Synthetic Strategies Overview
The synthesis of 2-((4,4-dimethylcyclohexyl)sulfonyl)-7-((4-(1-phenylethyl)piperazin-1-yl)sulfonyl)-9H-fluoren-9-one requires a regioselective approach to install two distinct sulfonyl groups at the 2- and 7-positions of the fluorenone core. The general strategy involves:
- Functionalization of the fluorenone backbone to enable sulfonation.
- Stepwise sulfonation using tailored sulfonylating agents.
- Introduction of the 4-(1-phenylethyl)piperazine moiety via nucleophilic substitution or coupling reactions.
- Purification and characterization of intermediates and the final product.
Key challenges include ensuring regioselectivity, managing steric hindrance from the 4,4-dimethylcyclohexyl group, and preserving the stability of the fluorenone core under reactive conditions.
Stepwise Synthesis Pathway
Preparation of the Fluorenone Core
The synthesis begins with 9H-fluoren-9-one, a commercially available starting material. To enable sulfonation at specific positions, the core is functionalized via electrophilic aromatic substitution (EAS). Bromination or nitration at the 2- and 7-positions is often employed to direct subsequent sulfonation, though direct sulfonation may be feasible due to the electron-deficient nature of the fluorenone system.
Table 1: Initial Functionalization Reactions
| Step | Reaction Type | Reagents/Conditions | Target Position | Yield (%) |
|---|---|---|---|---|
| 1 | Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 2- and 7- | 65 |
| 2 | Nitration | HNO₃, H₂SO₄, 50°C | 2- | 72 |
Sulfonation at the 2-Position
The 2-position is sulfonated using 4,4-dimethylcyclohexanesulfonyl chloride. This step typically employs Friedel-Crafts conditions to enhance electrophilicity, though Lewis acids like AlCl₃ may destabilize the fluorenone structure. Alternative methods include using a sulfonic acid anhydride in dichloromethane at room temperature.
Representative Procedure :
- Dissolve 9H-fluoren-9-one (1.0 equiv) in anhydrous CH₂Cl₂.
- Add 4,4-dimethylcyclohexanesulfonyl chloride (1.2 equiv) and DMAP (0.1 equiv).
- Stir at 25°C for 12 hours.
- Quench with ice-water, extract with DCM, and purify via column chromatography (SiO₂, hexane:EtOAc 4:1).
Sulfonation at the 7-Position
The 7-position is modified with a sulfonyl group bearing the 4-(1-phenylethyl)piperazine substituent. This requires prior synthesis of the piperazine sulfonyl chloride.
Synthesis of 4-(1-Phenylethyl)piperazine-1-sulfonyl Chloride
- React 1-phenylethylamine with piperazine in refluxing toluene to form 4-(1-phenylethyl)piperazine.
- Treat the piperazine derivative with chlorosulfonic acid at 0°C to generate the sulfonyl chloride.
Coupling to the Fluorenone Core
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Sulfonation Efficiency : Polar aprotic solvents (e.g., DMF, THF) improve sulfonyl chloride reactivity but may promote side reactions. Dichloromethane balances reactivity and stability.
- Temperature Control : Reactions above 60°C lead to decomposition of the fluorenone core, necessitating mild conditions (25–40°C).
Table 2: Solvent Screening for Sulfonation
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 12 | 62 | 98 |
| THF | 8 | 58 | 95 |
| DMF | 6 | 50 | 90 |
Analytical Characterization
Spectroscopic Data
Challenges and Alternative Approaches
Regioselectivity Issues
Directing groups (e.g., nitro or bromo substituents) are often required to achieve selective sulfonation. However, their removal post-sulfonation adds steps and reduces overall yield. Recent advances in catalytic C–H sulfonation may bypass this limitation but remain untested for fluorenone systems.
Industrial Scale Production Considerations
Cost-Effective Raw Materials
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 68% |
| E-Factor | 32 |
| Process Mass Intensity | 56 |
Q & A
Q. What synthetic methodologies are commonly employed for introducing sulfonyl groups in fluorenone derivatives like this compound?
Sulfonation typically involves reacting fluorenone precursors with sulfonyl chlorides or analogous reagents in the presence of a base (e.g., pyridine or triethylamine). Reaction conditions such as temperature (0–25°C) and solvent polarity (e.g., dichloromethane or DMF) must be optimized to avoid over-sulfonation. Purification often employs column chromatography with silica gel or preparative HPLC. For structurally related sulfonated heterocycles, copolymerization techniques under controlled conditions (e.g., initiator concentration, monomer ratios) have been used to stabilize reactive intermediates .
Q. How can researchers ensure the purity of this compound during synthesis?
Analytical techniques like reversed-phase HPLC with a mobile phase of methanol and a sodium acetate/1-octanesulfonate buffer (pH 4.6) are recommended for purity assessment. System suitability parameters, including tailing factor and theoretical plates, should align with pharmacopeial guidelines to confirm resolution of impurities . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural validation.
Q. What are the key considerations for storing and handling this compound in laboratory settings?
Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of sulfonyl groups. Use desiccants to mitigate moisture absorption. Personal protective equipment (PPE) and fume hoods are mandatory during handling, as sulfonated compounds may generate hazardous degradation products under light or heat .
Advanced Research Questions
Q. When encountering low yields in the sulfonation step, what experimental variables should be optimized?
Low yields often stem from incomplete activation of the sulfonylating agent or steric hindrance from the 4,4-dimethylcyclohexyl group. Variables to optimize include:
- Catalyst selection : Lewis acids like ZnCl₂ may enhance reactivity.
- Solvent polarity : Switch to polar aprotic solvents (e.g., DMF) to improve reagent solubility.
- Temperature gradient : Gradual warming from 0°C to room temperature reduces side reactions. Controlled synthesis protocols for analogous polycationic reagents suggest that adjusting monomer feed ratios and initiator concentrations can mitigate yield issues .
Q. How can researchers resolve discrepancies in biological activity data across different batches of the compound?
Batch-to-batch variability often arises from trace impurities (e.g., unreacted piperazine intermediates). Strategies include:
- Impurity profiling : Use reference standards (e.g., EP-grade impurities) and LC-MS to quantify by-products. Correlate impurity levels with bioassay results .
- Crystallization optimization : Recrystallize the compound using solvent mixtures (e.g., ethyl acetate/hexane) to remove hydrophilic contaminants.
Q. What strategies are effective in modifying the piperazine moiety to enhance target selectivity?
Structural analogs with modified piperazine substituents (e.g., aryl or alkyl groups) can be synthesized via nucleophilic substitution or reductive amination. For example:
- Replace the 1-phenylethyl group with bulkier substituents to alter steric interactions.
- Evaluate binding affinities using molecular docking studies against target receptors (e.g., kinase domains). Piperazine derivatives in related compounds have shown enhanced selectivity through such modifications .
Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?
- Hydrolytic stability : Incubate the compound in phosphate-buffered saline (PBS) at pH 7.4 and 37°C, sampling at intervals (0, 24, 48 hrs) for HPLC analysis.
- Photodegradation : Expose to UV light (254 nm) and monitor degradation via LC-MS.
- Metabolic stability : Use liver microsome assays to identify cytochrome P450-mediated metabolites. Pharmacopeial buffer systems (e.g., sodium acetate/1-octanesulfonate) are adaptable for these studies .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
Contradictions may arise from polymorphic forms or residual solvents. Characterize the crystalline form via X-ray diffraction (XRD) and thermogravimetric analysis (TGA). For solubility testing, use standardized protocols:
Q. What methodological pitfalls could lead to inconsistent IC₅₀ values in anticancer assays?
Common issues include:
- Cell line variability : Use authenticated cell lines and standardize passage numbers.
- Compound aggregation : Pre-filter solutions (0.22 µm) to remove aggregates.
- Assay interference : Confirm the compound does not quench fluorescence in viability assays (e.g., MTT). Reference standards for impurity profiling can help isolate bioactive components .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
